2-(2,2,2-Trimethylacetyl)oxazole
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Overview
Description
“2-(2,2,2-Trimethylacetyl)oxazole” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. It is used for research and development purposes .
Synthesis Analysis
The synthesis of oxazole-based molecules like “2-(2,2,2-Trimethylacetyl)oxazole” has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
Oxazole is a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The exact molecular structure of “2-(2,2,2-Trimethylacetyl)oxazole” would require more specific information or advanced analytical techniques to determine.
Chemical Reactions Analysis
Oxazole compounds, including “2-(2,2,2-Trimethylacetyl)oxazole”, have been the subject of numerous chemical reaction studies. These studies have explored various aspects such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .
Scientific Research Applications
Biological Activities of Oxazole Derivatives
Oxazole and its derivatives, including 2-(2,2,2-Trimethylacetyl)oxazole, have been extensively studied for their broad spectrum of biological activities. Kakkar and Narasimhan (2019) reviewed the therapeutic potentials of oxazole scaffolds, emphasizing their importance in medicinal chemistry due to their wide range of biological activities (Kakkar & Narasimhan, 2019).
Coordination Chemistry in Asymmetric Organic Syntheses
Oxazole derivatives are used in coordination chemistry, particularly as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. Gómez, Muller, and Rocamora (1999) highlighted the versatility, straightforward synthesis, and ligand design flexibility of oxazolines in this context (Gómez et al., 1999).
Anticancer Research
In the field of anticancer research, oxazole-based compounds have shown significant promise. Chiacchio et al. (2020) reported on the discovery and synthesis of new oxazole-based drugs and their biologically active derivatives, highlighting their potential in cancer treatment (Chiacchio et al., 2020).
Synthesis and Functionalization
The synthesis and functionalization of oxazole derivatives have been a key area of research. Pankova et al. (2015) described a method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, indicating the structural versatility of oxazole derivatives in chemical synthesis (Pankova et al., 2015).
Therapeutic Potential and Patent Review
The therapeutic potential of oxazole compounds has been explored in various pharmacological applications. Kaur et al. (2018) provided an extensive review of patents focusing on the biological potential of oxazoles, covering therapeutic applications and in vitro/in vivo evaluations (Kaur et al., 2018).
Transition-Metal-Free Synthesis
Ibrar et al. (2016) discussed the development of robust and transition-metal-free methodologies for constructing the oxazole skeleton, highlighting the medicinal potential and prevalence of oxazoles in synthetic drugs (Ibrar et al., 2016).
Safety And Hazards
Future Directions
The synthesis and study of oxazole-based molecules, including “2-(2,2,2-Trimethylacetyl)oxazole”, continue to be a significant area of research. Recent advances in the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis aim to discover potential oxazole-based medicinal compounds . Additionally, advancements in the synthesis of oxazolines, a related class of compounds, suggest potential future directions for the study of “2-(2,2,2-Trimethylacetyl)oxazole” and similar compounds .
properties
IUPAC Name |
2,2-dimethyl-1-(1,3-oxazol-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCFSRVXIICNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642055 |
Source
|
Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trimethylacetyl)oxazole | |
CAS RN |
898759-14-3 |
Source
|
Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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